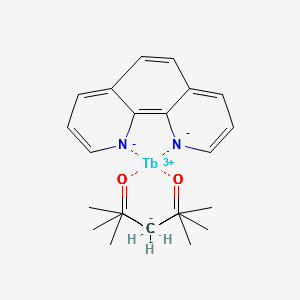
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) is a coordination compound that involves the complexation of terbium(3+) ions with pentane-2,4-dione and 1,10-phenanthroline-1,10-diide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) typically involves the following steps:
Preparation of 1,10-phenanthroline-1,10-diide: This can be synthesized by reacting 1,10-phenanthroline with a strong base to deprotonate the nitrogen atoms, forming the diide species.
Complexation with Terbium(3+): The 1,10-phenanthroline-1,10-diide is then reacted with terbium(3+) ions in the presence of pentane-2,4-dione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of the synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) can undergo various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the terbium(3+) ion.
Substitution Reactions: Ligand exchange reactions can occur, where the pentane-2,4-dione or 1,10-phenanthroline-1,10-diide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, water.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield terbium(4+) complexes, while substitution reactions may result in new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) has several scientific research applications:
Luminescence Studies: Terbium complexes are known for their luminescent properties, making this compound useful in studying photophysical and photochemical processes.
Biological Applications: The compound can be used in bioimaging and as a probe for detecting metal ions in biological systems.
Materials Science: It is used in the development of advanced materials, such as luminescent materials for display technologies and sensors.
Wirkmechanismus
The mechanism of action of pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) involves the coordination of the terbium(3+) ion with the ligands. This coordination affects the electronic structure of the terbium ion, leading to its unique chemical and physical properties. The compound can interact with various molecular targets, such as DNA and proteins, through coordination and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline-5,6-dione: Another phenanthroline derivative with similar coordination properties.
2,2’-Bipyridine: A bidentate ligand similar to 1,10-phenanthroline, often used in coordination chemistry.
Acetylacetonate Complexes: Complexes involving acetylacetonate ligands, which are similar to pentane-2,4-dione.
Uniqueness
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) is unique due to the combination of its ligands and the terbium(3+) ion. This combination imparts specific luminescent properties and coordination behavior that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C27H29N2O6Tb-2 |
|---|---|
Molekulargewicht |
636.5 g/mol |
IUPAC-Name |
pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) |
InChI |
InChI=1S/C12H8N2.3C5H7O2.Tb/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3H,1-2H3;/q-2;3*-1;+3 |
InChI-Schlüssel |
XPRNKFUUWVMNEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Tb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole](/img/structure/B12322457.png)
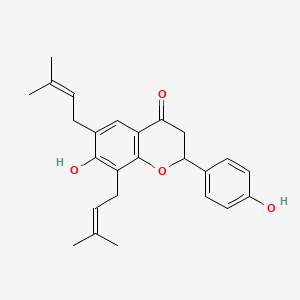
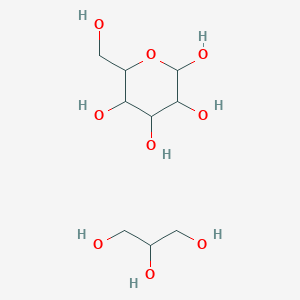
![(+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol]](/img/structure/B12322474.png)
![2,4,6,8,9,10-Hexathia-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane](/img/structure/B12322476.png)
![2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate](/img/structure/B12322479.png)
![(3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-[(1E,3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-octen-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12322481.png)
![1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane](/img/structure/B12322482.png)
![2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid](/img/structure/B12322487.png)
![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid](/img/structure/B12322500.png)
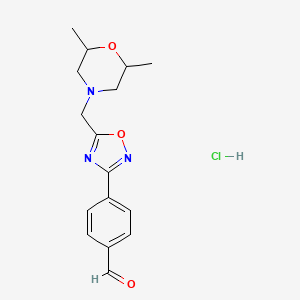
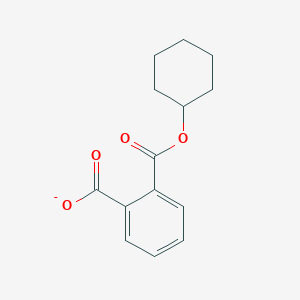
![(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)
![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)
